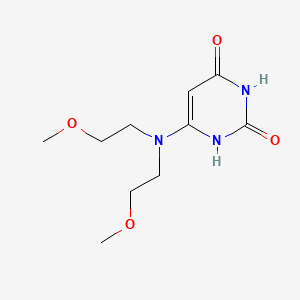
6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as BMEPD, is an organic compound that has been used in a variety of scientific research applications. BMEPD is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms and four carbon atoms. BMEPD has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In particular, 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione has been studied for its potential role in the regulation of gene expression and its potential use as an anticancer agent. 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2.
Mécanisme D'action
The mechanism of action of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is still not fully understood. However, it is thought that 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione may also act as an inhibitor of the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione are still being studied. However, it has been shown to have anti-inflammatory and anticancer properties, and may be useful in the treatment of a variety of diseases. 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione in laboratory experiments is its relatively low cost and easy availability. Additionally, 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione in laboratory experiments. For example, 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is not water soluble and must be dissolved in organic solvents before use. Additionally, 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is not very soluble in certain organic solvents, such as methanol and ethanol.
Orientations Futures
There are a number of potential future directions for research on 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione. These include further research into the biochemical and physiological effects of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione and its potential use as an anticancer agent. Additionally, further research into the mechanism of action of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is needed to better understand its potential therapeutic applications. Furthermore, further research into the synthesis of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is needed to improve its availability and cost-effectiveness. Finally, further research into the potential toxicity of 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is needed to ensure its safe use in laboratory experiments.
Propriétés
IUPAC Name |
6-[bis(2-methoxyethyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-16-5-3-13(4-6-17-2)8-7-9(14)12-10(15)11-8/h7H,3-6H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJQVQHLDBIGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



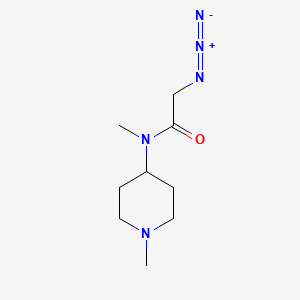
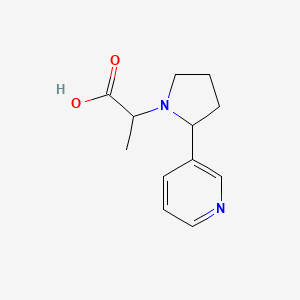

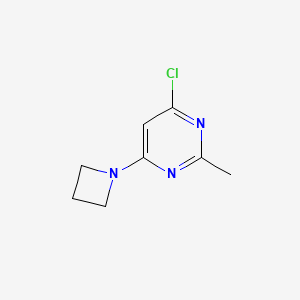
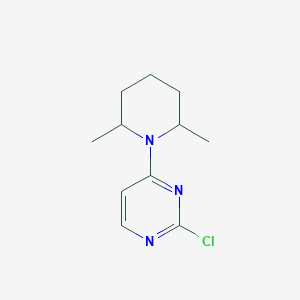

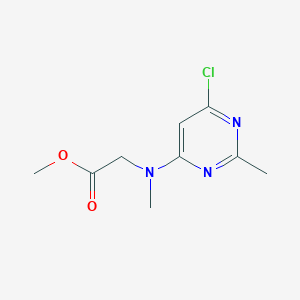
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)

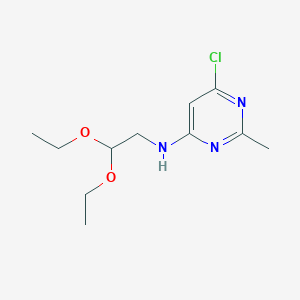

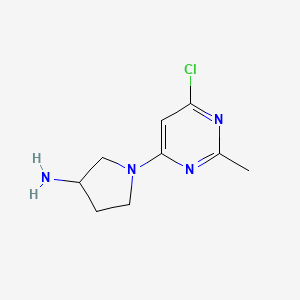
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
